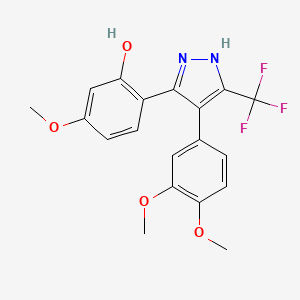

2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a methoxyphenyl group

Méthodes De Préparation

The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various organic reactions, including:

- Nucleophilic substitutions : The presence of electron-withdrawing groups enhances its reactivity.

- Cross-coupling reactions : Useful in forming carbon-carbon bonds essential for drug discovery.

Biological Activities

Research has indicated that this compound exhibits several biological properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent:

- Drug Development : Its structural motifs are being investigated for developing new drugs targeting specific diseases, particularly cancers and infections.

- Mechanism of Action Studies : Ongoing research aims to elucidate how this compound interacts with biological targets, such as enzymes or receptors involved in disease pathways.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated efficacy against Gram-positive bacteria with MIC values indicating strong antibacterial properties. |

| Study 2 | Anticancer Activity | Showed significant reduction in tumor growth in vitro and in vivo models, suggesting potential as an anticancer agent. |

| Study 3 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine levels in animal models, indicating promise for treating inflammatory disorders. |

Mécanisme D'action

The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent compound in biological systems .

Comparaison Avec Des Composés Similaires

When compared to similar compounds, such as 2-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)piperidine, 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol stands out due to its unique pyrazole ring structure and the presence of both methoxy and trifluoromethyl groups.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Activité Biologique

The compound 2-(4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-methoxyphenol is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research studies.

Chemical Structure

The molecular formula of the compound is C18H18F3N2O4 with a molecular weight of approximately 396.34 g/mol. Its structure features a pyrazole ring substituted with trifluoromethyl and methoxy groups, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : Introduction of the methoxy and trifluoromethyl groups is performed using electrophilic aromatic substitution methods or coupling reactions.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity against various cancer cell lines. Notably:

- In vitro Studies : The compound demonstrated potent antiproliferative effects on human cancer cell lines, with IC50 values indicating effectiveness at low concentrations. For example, it effectively inhibited the growth of MDA-MB-435 melanoma cells with a GI50 value of 0.229 µM .

- Mechanism of Action : The anticancer activity has been attributed to its ability to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and nuclear condensation in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Tests : In vitro assays revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .

- Mechanisms : The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Tables

| Activity Type | Cell Line/Organism | IC50/Activity Level |

|---|---|---|

| Anticancer | MDA-MB-435 (melanoma) | 0.229 µM |

| Antimicrobial | E. coli | MIC < 0.5 µg/mL |

| S. aureus | MIC < 1 µg/mL |

Case Studies

Several studies have focused on the biological implications of this compound:

- Study on Anticancer Mechanisms : A study investigated the effects on apoptosis pathways in A549 lung cancer cells, revealing significant increases in apoptotic markers when treated with varying concentrations of the compound .

- Antimicrobial Efficacy Assessment : Another study assessed the antibacterial properties against a panel of pathogens, demonstrating that the compound outperformed conventional antibiotics in terms of potency and spectrum of activity .

Propriétés

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-26-11-5-6-12(13(25)9-11)17-16(18(24-23-17)19(20,21)22)10-4-7-14(27-2)15(8-10)28-3/h4-9,25H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTAODGFZMNLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=C2C3=CC(=C(C=C3)OC)OC)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.